molecular formula C19H18N4O3 B11251853 N-(4-ethoxyphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

N-(4-ethoxyphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B11251853
M. Wt: 350.4 g/mol
InChI Key: BNIGRSASZSQWNG-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a pyridinyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the pyridinyl group: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.

    Attachment of the ethoxyphenyl group: This can be done through electrophilic aromatic substitution or via a coupling reaction using appropriate catalysts and reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethoxyphenyl)-6-(tetrahydro-2H-pyran-4-yloxy)-3-pyridinecarboxamide
  • Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones

Uniqueness

N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C19H18N4O3/c1-2-26-16-5-3-15(4-6-16)21-18(24)13-23-19(25)8-7-17(22-23)14-9-11-20-12-10-14/h3-12H,2,13H2,1H3,(H,21,24)

InChI Key

BNIGRSASZSQWNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3

Origin of Product

United States

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